N-(4-acetylphenyl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide
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Overview
Description
N-(4-ACETYLPHENYL)-2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ACETAMIDE is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials science . The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable target in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents, such as Umemoto’s reagents, which facilitate the direct introduction of the trifluoromethyl group into organic compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-ACETYLPHENYL)-2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-(4-ACETYLPHENYL)-2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials with enhanced properties
Mechanism of Action
The mechanism of action of N-(4-ACETYLPHENYL)-2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and stability, leading to its desired effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-3-(trifluoromethyl)benzenesulfonamide: Another compound featuring a trifluoromethyl group with similar properties.
Trifluoromethyl ketones: Compounds with a trifluoromethyl group that are valuable in medicinal chemistry.
Uniqueness
N-(4-ACETYLPHENYL)-2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ACETAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the acetylphenyl and cyclopenta[c]pyrazol moieties, along with the trifluoromethyl group, makes it a versatile compound with diverse applications .
Properties
Molecular Formula |
C17H16F3N3O2 |
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Molecular Weight |
351.32 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetamide |
InChI |
InChI=1S/C17H16F3N3O2/c1-10(24)11-5-7-12(8-6-11)21-15(25)9-23-14-4-2-3-13(14)16(22-23)17(18,19)20/h5-8H,2-4,9H2,1H3,(H,21,25) |
InChI Key |
MQNGFPRUGPUHIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(CCC3)C(=N2)C(F)(F)F |
Origin of Product |
United States |
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